3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid
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Overview
Description
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid typically involves the bromination of 5-methylthiophene followed by a coupling reaction with prop-2-enoic acid. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Methylthiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene: Similar in structure but with a nitrophenyl substituent.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy group instead of bromine and methyl groups.
Uniqueness
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7BrO2S |
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Molecular Weight |
247.11 g/mol |
IUPAC Name |
(E)-3-(4-bromo-5-methylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h2-4H,1H3,(H,10,11)/b3-2+ |
InChI Key |
ZCCQGDHNYHXCSO-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=C(S1)/C=C/C(=O)O)Br |
Canonical SMILES |
CC1=C(C=C(S1)C=CC(=O)O)Br |
Origin of Product |
United States |
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